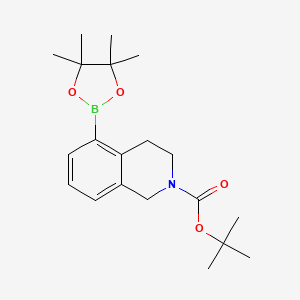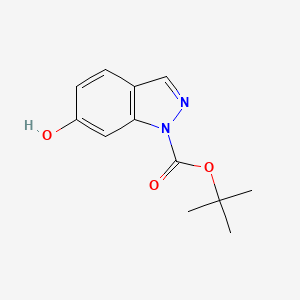
Hexacosanoic Acid Methyl Ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a stable isotope-labeled compound with the molecular formula C27H51D3O2 and a molecular weight of 413.75 . This compound is primarily used in research applications, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexacosanoic Acid Methyl Ester-d3 can be synthesized through the esterification of Hexacosanoic Acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hexacosanoic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Hexacosanoic Acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Hexacosanoic Acid.
Reduction: Hexacosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Hexacosanoic Acid Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the quantification of fatty acid methyl esters.
Biology: Employed in lipidomics studies to trace metabolic pathways of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acid derivatives.
Industry: Applied in the production of high-purity lipid standards for quality control and research purposes
Mécanisme D'action
The mechanism of action of Hexacosanoic Acid Methyl Ester-d3 involves its incorporation into lipid metabolic pathways. As a deuterated compound, it serves as a tracer, allowing researchers to monitor the metabolic fate of fatty acids. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify the compound using mass spectrometry .
Comparaison Avec Des Composés Similaires
Hexacosanoic Acid Methyl Ester-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexacosanoic Acid Methyl Ester: The non-deuterated form of the compound.
Octacosanoic Acid Methyl Ester: A methyl ester of a longer-chain fatty acid.
Tetracosanoic Acid Methyl Ester: A methyl ester of a shorter-chain fatty acid
The deuterium labeling in this compound provides enhanced stability and allows for more precise analytical measurements compared to its non-deuterated counterparts .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Hexacosanoic Acid Methyl Ester-d3 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Methyl hexacosanoate", "Deuterium oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Hexacosanoic acid" ], "Reaction": [ "Step 1: Methyl hexacosanoate is reacted with deuterium oxide in the presence of sodium borohydride to produce methyl hexacosanoate-d3.", "Step 2: Methyl hexacosanoate-d3 is hydrolyzed with hydrochloric acid to produce hexacosanoic acid-d3.", "Step 3: Hexacosanoic acid-d3 is esterified with methanol in the presence of sulfuric acid to produce hexacosanoic acid methyl ester-d3.", "Step 4: Hexacosanoic acid methyl ester-d3 is purified using column chromatography.", "Step 5: Hexacosanoic acid methyl ester-d3 is characterized using spectroscopic techniques such as NMR and IR spectroscopy." ] } | |
Numéro CAS |
77502-88-6 |
Formule moléculaire |
C27H54O2 |
Poids moléculaire |
413.745 |
Nom IUPAC |
trideuteriomethyl hexacosanoate |
InChI |
InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i2D3 |
Clé InChI |
VHUJBYYFFWDLNM-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Synonymes |
Cerotic Acid Methyl Ester-d3; Methyl Cerotate-d3; Methyl Hexacosanoate-d3; Methyl n-Hexacosanoate-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)



![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)
![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)


